![molecular formula C15H10Cl2N2O3S B3612866 5-[(2,4-dichlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B3612866.png)
5-[(2,4-dichlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide
Overview
Description
5-[(2,4-dichlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide, also known as DMF or Dazomet, is a synthetic compound that has been widely used in the field of agriculture and horticulture as a soil sterilant and fungicide. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in the metabolism of microorganisms, leading to their death. This compound has also been shown to disrupt the cell membrane of microorganisms, leading to their lysis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to humans and animals. However, it can cause skin and eye irritation, and inhalation of high concentrations can cause respiratory irritation. This compound has been shown to be rapidly metabolized and excreted by the body, with no accumulation in tissues.
Advantages and Limitations for Lab Experiments
5-[(2,4-dichlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide has several advantages as a soil sterilant and fungicide in lab experiments. It is effective against a wide range of microorganisms, and has a low toxicity to humans and animals. However, this compound is also known to have some limitations. It can be expensive to use, and its effectiveness can be reduced in soils with a high organic matter content.
Future Directions
There are several future directions for the research of 5-[(2,4-dichlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of this compound's mechanism of action, which could lead to the development of more effective soil sterilants and fungicides. Additionally, the use of this compound in combination with other chemicals could be explored to enhance its effectiveness and reduce its limitations.
Scientific Research Applications
5-[(2,4-dichlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide has been extensively studied for its use as a soil sterilant and fungicide in agriculture and horticulture. It has been shown to be effective in controlling a wide range of soil-borne pathogens, including fungi, bacteria, and nematodes. This compound has also been used as a biocide in industrial applications, such as in the production of leather and textiles.
properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-9-1-3-12(11(17)7-9)21-8-10-2-4-13(22-10)14(20)19-15-18-5-6-23-15/h1-7H,8H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZOXWZTCZHXMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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